molecular formula C17H26N2O4 B3239169 tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate CAS No. 1420801-86-0

tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate

Cat. No.: B3239169
CAS No.: 1420801-86-0
M. Wt: 322.4 g/mol
InChI Key: PIXVGXJXRNGWCW-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 3 with a (2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl group and a tert-butyl carbamate at position 1.

Properties

IUPAC Name

tert-butyl 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-9-5-6-13(10-19)11-22-12-15(20)14-7-4-8-18-14/h4,7-8,13,18H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVGXJXRNGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116150
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420801-86-0
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420801-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate is a piperidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 298.38 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections such as HIV .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit potent antiviral activities. For instance, a study reported an EC50 value of 0.0055 µM against the wild-type HIV strain, demonstrating significant efficacy . The compound's ability to inhibit viral replication while maintaining low cytotoxicity levels is particularly noteworthy.

Cytotoxicity and Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the safety profile of antiviral agents. The compound showed a high SI value, indicating a favorable therapeutic window. In vitro studies have demonstrated that its cytotoxicity is significantly lower than that of standard antiviral drugs, suggesting it could be a safer alternative in clinical applications .

Study on Antiviral Properties

A recent study focused on the synthesis and evaluation of related piperidine derivatives revealed that modifications in the chemical structure could enhance antiviral potency while reducing cytotoxic effects. The study highlighted the importance of structural optimization in developing effective NNRTIs .

Research on Mechanistic Insights

Another research effort utilized molecular docking studies to elucidate the binding interactions between the compound and its target enzymes. The findings indicated that the compound forms stable complexes with key residues in the active sites of reverse transcriptase, which is essential for its inhibitory action .

Data Table: Comparative Biological Activity

Compound NameEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index
This compound0.0055>221>40,000
Standard NNRTI0.0029<100<34,000

Comparison with Similar Compounds

Structural Analog 1: tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

  • Structure : Position 4 substituent: 2-chloro-2-oxoethyl.
  • Key Differences :
    • Substitution at position 4 vs. position 3 in the target compound.
    • Chloro-oxoethyl group replaces pyrrole-containing ethoxy methyl.
  • Synthesis : Uses sec-butyllithium at -78°C, indicating base-sensitive intermediates .
  • Reactivity : The chloro group may act as a leaving group, enabling nucleophilic substitution, unlike the stable pyrrole in the target compound.

Structural Analog 2: tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate

  • Structure : Propyl linker with pyrazine-2-yl substituent.
  • Key Differences :
    • Longer propyl chain vs. methyl linker in the target compound.
    • Pyrazine (aromatic, two nitrogen atoms) vs. pyrrole (one nitrogen).
  • Implications :
    • Pyrazine’s electron-deficient ring may enhance π-π stacking with aromatic residues in proteins.
    • Increased hydrophilicity due to additional nitrogen atoms .

Structural Analog 3: tert-Butyl 3-(methyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)piperidine-1-carboxylate

  • Structure: Methylamino linker instead of ethoxy methyl.
  • Key Differences: Amino group introduces basicity (pKa ~8–10) vs. ether oxygen’s neutrality. Potential for hydrogen bonding via the NH group .
  • Applications: The amino linker could improve membrane permeability but may reduce metabolic stability.

Structural Analog 4: tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate

  • Structure : Tosyloxy methyl substituent.
  • Key Differences :
    • Tosyl group (excellent leaving group) vs. stable pyrrole-ethoxy methyl.
  • Utility : Likely an intermediate for further functionalization (e.g., Suzuki coupling) .

Comparative Analysis Table

Compound Name Substituent Position Key Functional Groups Synthesis Highlights Potential Applications
Target Compound 3 Ethoxy methyl, pyrrole-2-yl, oxo Not specified Drug discovery (hypothetical)
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 4 Chloro-oxoethyl sec-BuLi at -78°C Intermediate for alkylation
tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate 3 Propyl, pyrazine-2-yl, oxo Not specified Kinase inhibitors (pyrazine motifs)
tert-Butyl 3-(methyl(2-oxo-2-(pyrrol-2-yl)ethyl)amino)piperidine-1-carboxylate 3 Methylamino, pyrrole-2-yl, oxo Not specified Peptidomimetics
tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate 3 Tosyloxy methyl Supplier data only Synthetic intermediate

Research Findings and Implications

  • Positional Effects : Substitution at position 3 (target compound) vs. 4 (Analog 1) alters steric and electronic interactions with biological targets.
  • Linker Flexibility : Methyl linkers (target compound) may reduce conformational freedom compared to propyl chains (Analog 2), affecting binding pocket fit.
  • Heterocycle Impact : Pyrrole (target) offers moderate hydrogen bonding, while pyrazine (Analog 2) provides stronger dipole interactions .
  • Synthetic Utility : Compounds with leaving groups (e.g., Analog 4) are versatile intermediates, whereas the target compound’s stability suits direct bioactivity screening .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, such as coupling the pyrrole moiety to the piperidine backbone via a protected ethoxy linker. Key steps include Boc-protection of the piperidine nitrogen, followed by nucleophilic substitution or Mitsunobu reactions to introduce the ethoxymethyl-pyrrole group. Purification often employs column chromatography (e.g., silica gel with ethanol/chloroform or hexane/ethyl acetate gradients) to isolate intermediates and final products . Reaction yields (e.g., 64–93%) depend on temperature control and stoichiometric ratios of reagents like NaH or methyl iodide .

Q. How is the compound characterized, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrrole protons (δ ~6.5–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Physical properties (e.g., light yellow solid vs. colorless oil) may vary with synthetic conditions and require differential scanning calorimetry (DSC) for polymorph analysis .

Q. What safety precautions are necessary during handling?

The compound requires respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to acute toxicity risks (oral, dermal, inhalation; Category 4). Work should occur in fume hoods with emergency eyewash stations. Storage conditions include inert atmospheres (argon) at –20°C to prevent degradation .

Q. How do solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates reactions, while limited aqueous solubility complicates biological assays. Stability studies under varying pH and temperature reveal susceptibility to hydrolysis of the ester and Boc groups, necessitating pH-controlled buffers and anhydrous conditions .

Q. What are the common impurities, and how are they resolved?

Byproducts like de-Boc derivatives or oxidized pyrrole adducts may form. Reverse-phase HPLC or preparative TLC effectively separates these impurities. Residual solvents (e.g., THF, dichloromethane) are monitored via GC-MS and removed under vacuum .

Advanced Research Questions

Q. How does the compound’s reactivity influence its use in medicinal chemistry?

The tert-butyl carbamate acts as a transient protecting group for amines, enabling selective functionalization of the piperidine ring. The pyrrole-ethoxy linker participates in Huisgen cycloadditions or Suzuki couplings for diversification. Computational modeling (e.g., DFT) predicts electrophilic sites for targeted modifications .

Q. What contradictions exist in reported physicochemical data, and how are they resolved?

Discrepancies in physical states (e.g., solid vs. oil) arise from polymorphism or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography clarify phase transitions. For example, tert-butyl derivatives often crystallize upon prolonged drying, while traces of ethanol may stabilize oily forms .

Q. What strategies optimize biological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on replacing the pyrrole with bioisosteres (e.g., indole) or modifying the ethoxy linker length. Toxicity is mitigated via prodrug approaches, where the Boc group is enzymatically cleaved in vivo to release active metabolites .

Q. How is the compound used in interaction studies with biological targets?

Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify binding affinities to enzymes like kinases or GPCRs. Fluorescent tagging (e.g., BODIPY) enables cellular uptake studies via confocal microscopy. Contrasting data between in vitro and cell-based assays may reflect membrane permeability limitations .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Batch-to-batch variability in column chromatography necessitates switch to continuous flow systems for reproducibility. Catalytic methods (e.g., Pd-mediated cross-couplings) reduce metal residues. Stability under lyophilization conditions must be validated for long-term storage of API intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate

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